4-Amino-N-methylpiperidine-1-carboxamide hydrochloride
Overview
Description
Preparation Methods
The synthesis of 4-Amino-N-methylpiperidine-1-carboxamide hydrochloride involves several steps. One common method includes the reaction of N-methylpiperidine with phosgene to form N-methylpiperidine-1-carbonyl chloride, which is then reacted with ammonia to yield N-methylpiperidine-1-carboxamide. This intermediate is further reacted with ammonia to introduce the amino group at the 4-position, resulting in 4-Amino-N-methylpiperidine-1-carboxamide. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .
Chemical Reactions Analysis
4-Amino-N-methylpiperidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
4-Amino-N-methylpiperidine-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Amino-N-methylpiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
4-Amino-N-methylpiperidine-1-carboxamide hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine-1-carboxamide: Lacks the amino group at the 4-position, resulting in different chemical reactivity and biological activity.
N-Methylpiperidine-1-carboxamide: Similar structure but without the amino group, leading to different applications and properties.
4-Amino-piperidine-1-carboxamide: Similar but lacks the N-methyl group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-amino-N-methylpiperidine-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-9-7(11)10-4-2-6(8)3-5-10;/h6H,2-5,8H2,1H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIWDZOQBDSNJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286264-93-4 | |
Record name | 1-Piperidinecarboxamide, 4-amino-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.